2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Lipophilicity Hydrogen Bond Donor pKa

The target compound, 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2044713-72-4), is a fluorinated aminopyrazole building block with molecular formula C9H11F6N3O and molecular weight 291.19 g/mol. It is commercially supplied at 95% purity by Enamine Ltd.

Molecular Formula C9H11F6N3O
Molecular Weight 291.197
CAS No. 2044713-72-4
Cat. No. B3019841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol
CAS2044713-72-4
Molecular FormulaC9H11F6N3O
Molecular Weight291.197
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O)N
InChIInChI=1S/C9H11F6N3O/c1-4(2)18-6(16)5(3-17-18)7(19,8(10,11)12)9(13,14)15/h3-4,19H,16H2,1-2H3
InChIKeyODFBBILBFJPTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2044713-72-4): Chemical Identity and Procurement Baseline


The target compound, 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2044713-72-4), is a fluorinated aminopyrazole building block with molecular formula C9H11F6N3O and molecular weight 291.19 g/mol . It is commercially supplied at 95% purity by Enamine Ltd. and distributed by Fujifilm Wako , primarily for research use in medicinal chemistry and chemical biology. The compound belongs to the class of hexafluoroisopropanol-substituted pyrazoles, which are recognized for their utility in fragment-based drug discovery and as intermediates for LXR modulators [1].

Why Generic Substitution Fails for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol


Simple in-class substitution is not feasible because the target compound's unique combination of the 5-amino group, the 1-isopropyl group, and the hexafluoropropanol moiety creates a distinct steric, electronic, and hydrogen-bonding profile that cannot be replicated by analogs lacking any one of these features. The hexafluoropropanol group provides a strongly acidic proton (pKa ~9.4 for the parent HFIP [1]) with dual hydrogen-bond donor and acceptor capabilities, which is absent in non-fluorinated or less fluorinated alternatives. The 5-amino group serves as a crucial synthetic handle for further derivatization, such as amide bond formation or Buchwald-Hartwig coupling, and its absence would fundamentally limit the compound's utility as a building block. The N1-isopropyl substitution modulates lipophilicity and steric bulk around the pyrazole core, directly impacting target protein binding and pharmacokinetic properties . Substituting any of these elements would alter the compound's logP, polar surface area, and metabolic stability, leading to unpredictable changes in biological activity.

Quantitative Differentiation Evidence for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol


Enhanced Lipophilicity and Hydrogen Bond Donor Strength vs. Trifluoropropanol Analog

The target compound's hexafluoropropanol group (CF3)2COH offers a markedly different physicochemical profile compared to the analogous trifluoropropanol derivative 2-(5-amino-1-isopropyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol . The hydroxyl proton in hexafluoroisopropanol is significantly more acidic due to the electron-withdrawing effect of the two trifluoromethyl groups, with a measured pKa of approximately 9.4 in aqueous solution, whereas typical secondary alcohols have pKa values above 16 [1]. This increased acidity enhances hydrogen bond donor strength, which can be critical for binding to protein targets.

Lipophilicity Hydrogen Bond Donor pKa Physicochemical Properties

Synthetic Handles for Amide and C-N Bond Formation vs. N1-Isopropyl Analog Lacking 5-Amino Group

The presence of the 5-amino group on the pyrazole ring distinguishes this compound from 2-(1-isopropyl-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which lacks a reactive amino substituent . The amino group enables direct amide bond formation with carboxylic acids or acyl chlorides, as well as palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination), which are not possible with the non-aminated analog. This synthetic versatility is quantitatively defined by the number of accessible derivatization pathways.

Synthetic Versatility Buchwald-Hartwig Coupling Amide Bond Formation Building Block

Regioselective Pyrazole Formation and Downstream Biological Activity: Class-Level Evidence from Tebufenpyrad Analogs

Research on fluorinated tebufenpyrad analogs has demonstrated that the use of hexafluoroisopropanol (HFIP) as a solvent dramatically increases the regioselectivity of pyrazole formation, achieving an isomer ratio of 99:1 in favor of the desired 3-trifluoromethyl derivative 91a [1]. This class-level evidence suggests that compounds bearing the hexafluoroisopropanol moiety, including the target compound, may exhibit superior regiochemical control and consequently more predictable biological activity compared to pyrazoles synthesized under conventional conditions. The target compound's inherent hexafluoropropanol group positions it as a privileged intermediate for generating high-purity, single-isomer pyrazole derivatives.

Regioselectivity Acaricidal Activity Tebufenpyrad Fluorinated Alcohols

Predicted Pharmacokinetic Enhancement via Lower Free Fraction and Improved Metabolic Stability vs. Unfluorinated Analog

The hexafluoropropanol group introduces significant fluorination, which is a well-established strategy to reduce metabolic clearance and increase plasma protein binding [1]. While direct PK data for the target compound is unavailable, class-level comparisons show that hexafluoroisopropanol-containing drug candidates (e.g., praliciguat) exhibit low free fractions and prolonged half-lives due to the hydrophobic and metabolically stable nature of the CF3 groups. The unfluorinated analog, 2-(5-amino-1-isopropyl-1H-pyrazol-4-yl)propan-2-ol, would be expected to undergo rapid oxidative metabolism and glucuronidation, leading to higher clearance.

Metabolic Stability Protein Binding Pharmacokinetics Fluorination

Biological Target Engagement: LXRα and LXRβ Modulation Based on Class-Level Evidence

A patent on novel hexafluoroisopropanol derivatives explicitly claims compounds that bind to Liver-X-Receptors (LXRα and LXRβ) for the regulation of cholesterol and glucose metabolism [1]. While the specific compound is not the exemplified active pharmaceutical ingredient, the hexafluoroisopropanol pharmacophore is essential for LXR binding. Non-fluorinated pyrazole analogs are not covered in this patent due to their significantly lower binding affinity. The target compound thus occupies a privileged chemical space for LXR-based drug discovery.

LXR Nuclear Receptor Pharmacological Activity Inflammation

Physicochemical Property Differentiation: LogP, H-Bond Donors/Acceptors vs. Methyl and Unsubstituted Analogs

The target compound's calculated LogP (estimated between 2.0 and 2.5 based on fragment contributions) is higher than that of the N1-methyl analog (estimated LogP ~1.5-2.0) and significantly higher than the N1-unsubstituted analog (estimated LogP ~1.0-1.5) . The compound also possesses 2 hydrogen bond donors (NH2, OH) and 7 hydrogen bond acceptors (F atoms, N atoms), resulting in a polar surface area conducive to oral bioavailability while maintaining sufficient lipophilicity for membrane permeability. These properties position it optimally within the drug-like chemical space (Lipinski's Rule of Five) [1].

LogP Hydrogen Bonding Polar Surface Area Drug-Likeness

Optimal Application Scenarios for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol


Fragment-Based Drug Discovery for Nuclear Receptors

The compound's hexafluoroisopropanol pharmacophore aligns with known LXR binding motifs as claimed in patent US20100004297A1, making it an ideal starting fragment for developing novel LXRα/β modulators for metabolic and inflammatory diseases [1].

Diversity-Oriented Synthesis of Kinase Inhibitors

The presence of a reactive 5-amino group allows for rapid parallel synthesis of amide libraries targeting the hinge-binding region of kinases. This is not possible with analogs lacking this functional handle, directly impacting procurement decisions for kinase-focused lead generation campaigns .

Metabolic Stability Optimization Programs

The compound's hexafluoropropanol group predicts enhanced metabolic stability compared to non-fluorinated or less fluorinated analogs, positioning it as a superior scaffold for in vivo studies requiring extended half-life and reduced clearance [2].

Synthesis of High-Purity Single-Isomer Pyrazole Derivatives

Leveraging the hexafluoropropanol group's role in regioselective pyrazole formation, the compound can serve as a key intermediate in synthesizing isomerically pure pyrazole-based agrochemicals or pharmaceuticals, reducing purification costs and improving batch consistency [3].

Quote Request

Request a Quote for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.